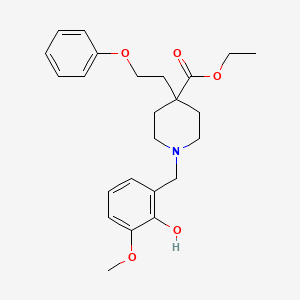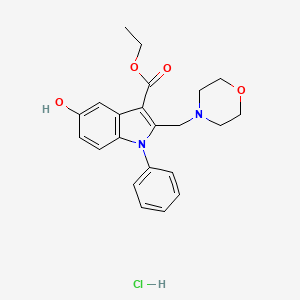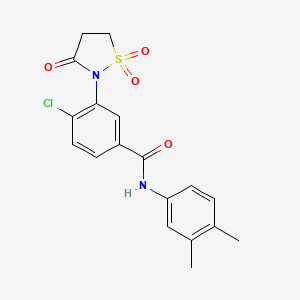![molecular formula C13H11ClN2O3S B4981267 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide](/img/structure/B4981267.png)
4-{[(4-chlorophenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)amino]sulfonyl}benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound, also known as CBS-1117, is a sulfonamide derivative that has been studied extensively for its biological and chemical properties.
Mecanismo De Acción
The exact mechanism of action of 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-{[(4-chlorophenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide has also been shown to have antiviral properties, inhibiting the replication of certain viruses such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide for lab experiments is its relatively simple synthesis method. 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential for use in a wide range of applications, from medicine to materials science. However, one limitation is that 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide can be difficult to purify due to its low solubility in some organic solvents. This can result in low yields and impure products.
Direcciones Futuras
There are several future directions for the study of 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide. One direction is the further exploration of its potential applications in medicine, particularly as a treatment for cancer and inflammatory diseases. Another direction is the study of its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide and its effects on various enzymes and proteins in the body.
Métodos De Síntesis
The synthesis of 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide involves the reaction of 4-amino benzenesulfonamide with 4-chloro benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature under an inert atmosphere. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)amino]sulfonyl}benzamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied as a potential treatment for various diseases such as arthritis, cancer, and viral infections. In agriculture, 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. In materials science, 4-{[(4-chlorophenyl)amino]sulfonyl}benzamide has been studied as a potential building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-3-5-11(6-4-10)16-20(18,19)12-7-1-9(2-8-12)13(15)17/h1-8,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNIZVWMDTFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B4981195.png)

![5-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4981212.png)
![4-[3-(cycloheptylamino)butyl]phenol](/img/structure/B4981216.png)
![{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4981223.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4981245.png)
![(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4981248.png)
![methyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4981259.png)

![N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4981275.png)

![3-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B4981290.png)